Product packaging for 1-Methyl-6-(trifluoromethoxy)naphthalene(Cat. No.:)

1-Methyl-6-(trifluoromethoxy)naphthalene

Cat. No.: B11884059
M. Wt: 226.19 g/mol
InChI Key: DEMGEQFCCOAJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-6-(trifluoromethoxy)naphthalene is a specialized naphthalene derivative intended for research and development purposes. Compounds featuring both naphthalene rings and trifluoromethoxy groups are of significant interest in medicinal chemistry and materials science due to their potential to modulate electronic properties, lipophilicity, and metabolic stability . This reagent may serve as a key synthetic intermediate or building block in the exploration of new active pharmaceutical ingredients (APIs), organic electronic materials, or liquid crystal compounds. Its structure suggests potential utility in Suzuki-Miyaura and other cross-coupling reactions for constructing complex molecular architectures . Researchers are encouraged to investigate its specific properties and reactivity for their unique applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F3O B11884059 1-Methyl-6-(trifluoromethoxy)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

1-methyl-6-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H9F3O/c1-8-3-2-4-9-7-10(5-6-11(8)9)16-12(13,14)15/h2-7H,1H3

InChI Key

DEMGEQFCCOAJPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)OC(F)(F)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise structure of 1-methyl-6-(trifluoromethoxy)naphthalene. By analyzing the chemical shifts, splitting patterns, and correlations in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and spatial arrangement of atoms can be established.

Proton (¹H) NMR Analysis for Aromatic and Methyl Resonances

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl protons and the six aromatic protons on the naphthalene (B1677914) ring. The methyl group, being an electron-donating group, will likely cause its protons to resonate in the upfield region, typically around 2.5-2.7 ppm as a singlet.

The aromatic protons will appear in the downfield region, generally between 7.2 and 8.1 ppm. The substitution pattern will lead to a complex but predictable set of multiplets. The proton at the C8 position is anticipated to be the most downfield due to the steric interaction with the methyl group at C1 (peri effect). The protons on the ring bearing the trifluoromethoxy group will be influenced by its mild electron-withdrawing nature.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH₃~2.6s (singlet)
H-2~7.4d (doublet)
H-3~7.5t (triplet)
H-4~7.9d (doublet)
H-5~7.8d (doublet)
H-7~7.3dd (doublet of doublets)
H-8~8.0d (doublet)

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton of the molecule. It is expected to show 12 distinct signals for the 12 unique carbon atoms. The methyl carbon will appear at the most upfield region, around 20 ppm. The trifluoromethoxy group will have a significant impact on the carbon to which it is attached (C6), shifting it downfield. The carbon of the trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
-CH₃~20
C1~134
C2~126
C3~128
C4~125
C4a~132
C5~129
C6~148
C7~118
C8~127
C8a~130
-OCF₃~121 (q)

Fluorine-19 (¹⁹F) NMR for Trifluoromethoxy Group Probing

¹⁹F NMR spectroscopy is particularly useful for characterizing the trifluoromethoxy group. A single signal, a singlet, is expected for the three equivalent fluorine atoms. The chemical shift of the -OCF₃ group is typically found in the range of -57 to -60 ppm relative to a CFCl₃ standard. alfa-chemistry.com This characteristic shift provides clear evidence for the presence of the trifluoromethoxy moiety.

Predicted ¹⁹F NMR Chemical Shift

Fluorine GroupPredicted Chemical Shift (ppm)Predicted Multiplicity
-OCF₃~ -58s (singlet)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, correlations would be expected between H-2 and H-3, H-3 and H-4, and between H-7 and H-8, as well as H-5 and its neighboring proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the naphthalene ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the methyl protons would show a correlation to C1 and C2. The aromatic protons would show correlations to neighboring carbons and carbons further away, helping to piece together the entire molecular framework and confirm the substitution pattern.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum would be characterized by absorptions corresponding to the vibrations of the aromatic ring, the methyl group, and the trifluoromethoxy group.

Key expected absorption bands include:

Aromatic C-H stretching: These vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group's C-H stretching vibrations are expected just below 3000 cm⁻¹.

C=C stretching (aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring.

C-O stretching: The stretching of the C-O bond in the trifluoromethoxy group is expected to produce a strong absorption band.

C-F stretching: The C-F bonds of the trifluoromethoxy group will give rise to very strong and characteristic absorption bands in the 1100-1250 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring would appear in the 700-900 cm⁻¹ region, and their exact positions can give clues about the substitution pattern.

Predicted IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-F Stretch1100 - 1250 (strong)
C-O Stretch1030 - 1080
Aromatic C-H Bend (out-of-plane)700 - 900

Raman Spectroscopy for Molecular Vibrations and Aromatic Ring Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural components. The Raman spectrum of this compound is expected to be characterized by vibrations originating from the naphthalene core, the methyl group, and the trifluoromethoxy substituent.

The naphthalene moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3050-3100 cm⁻¹ region. The most intense Raman absorptions for naphthalene derivatives often originate from C-H and C-C ring stretching vibrations. researchgate.net Aromatic ring stretching modes, involving the carbon-carbon bonds of the two fused rings, are expected to produce strong signals between 1300 cm⁻¹ and 1650 cm⁻¹. researchgate.net For the related compound 1-methylnaphthalene (B46632), a band with moderate Raman intensity located around 1570 cm⁻¹ is assigned to a ring stretching mode. researchgate.net

The methyl (-CH₃) group introduces specific vibrational modes. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group are anticipated in the 2850-3000 cm⁻¹ range. researchgate.net Furthermore, methyl bending modes would appear at lower wavenumbers.

The trifluoromethoxy (-OCF₃) group contributes its own unique spectral features. Strong vibrations associated with the C-F stretching modes are expected, typically appearing in the 1000-1300 cm⁻¹ region. The C-O stretching vibration of the ether linkage will also be present. The specific frequencies of these modes provide direct evidence for the presence and environment of the trifluoromethoxy substituent on the aromatic ring.

Table 1: Expected Characteristic Raman Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Reference
Aromatic C-H StretchNaphthalene Ring3050 - 3100
Asymmetric/Symmetric C-H StretchMethyl (-CH₃)2850 - 3000 researchgate.net
Aromatic Ring C=C StretchNaphthalene Ring1300 - 1650 researchgate.net
C-F StretchTrifluoromethoxy (-OCF₃)1000 - 1300-
Ring Breathing/DeformationNaphthalene Ring700 - 1000 esisresearch.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation patterns under ionization.

For this compound (C₁₂H₉F₃O), the exact molecular weight can be calculated, which would correspond to the molecular ion peak [M]⁺ in the mass spectrum. The primary role of MS is the confirmation of the compound's identity through this precise mass measurement.

Electron ionization (EI) is a common method that induces fragmentation, providing a characteristic pattern that serves as a molecular fingerprint. The fragmentation of this compound would likely proceed through several key pathways based on the stability of the resulting ions and neutral fragments. The naphthalene core itself is quite stable. Likely fragmentation patterns would involve the substituents:

Loss of a trifluoromethyl radical (·CF₃): A prominent fragmentation pathway could be the cleavage of the O-CF₃ bond, leading to a [M - CF₃]⁺ ion.

Loss of the trifluoromethoxy radical (·OCF₃): Cleavage of the C-O bond would result in the loss of the entire substituent, yielding a [M - OCF₃]⁺ ion.

Loss of a methyl radical (·CH₃): Cleavage of the C-CH₃ bond would produce a [M - CH₃]⁺ ion.

Loss of hydrogen: A peak corresponding to [M - H]⁺ is also common in the mass spectra of aromatic compounds.

The relative abundance of these fragment ions provides valuable information about the bond strengths and stability of different parts of the molecule. The mass spectrum of the parent compound, 1-methylnaphthalene, shows a strong molecular ion peak at m/z 142 and a significant fragment at m/z 141, corresponding to the loss of a hydrogen atom to form a stable tropylium-like ion. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

SpeciesFormulaPredicted m/zDescription
[M]⁺[C₁₂H₉F₃O]⁺226.06Molecular Ion
[M - H]⁺[C₁₂H₈F₃O]⁺225.05Loss of a hydrogen atom
[M - CH₃]⁺[C₁₁H₆F₃O]⁺211.04Loss of a methyl radical
[M - CF₃]⁺[C₁₁H₉O]⁺157.07Loss of a trifluoromethyl radical
[M - OCF₃]⁺[C₁₁H₉]⁺141.07Loss of a trifluoromethoxy radical

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugated π-system and the influence of substituents on its electronic structure.

The UV-Vis absorption spectrum of naphthalene is characterized by two main electronic transitions, designated as the ¹Lₐ and ¹Lₑ bands, which arise from π-π* transitions. researchgate.net The ¹Lₑ transition is typically a sharp, structured band at shorter wavelengths (around 275 nm for naphthalene), while the ¹Lₐ band is broader and appears at longer wavelengths (around 312 nm for naphthalene). researchgate.net

The introduction of substituents onto the naphthalene core alters these electronic transitions. The methyl group is a weak electron-donating group, which typically causes a small bathochromic (red) shift in the absorption maxima. For instance, the absorption maximum of 1-methylnaphthalene is shifted to slightly longer wavelengths compared to unsubstituted naphthalene. mdpi.com

The trifluoromethoxy group is strongly electron-withdrawing. The combined effect of an electron-donating group (methyl) and an electron-withdrawing group (trifluoromethoxy) on the same aromatic system can lead to significant changes in the electronic structure. This substitution pattern can enhance intramolecular charge transfer (ICT) character upon photoexcitation, potentially leading to a more significant bathochromic shift and a change in the intensity of the absorption bands compared to the monosubstituted derivatives.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. Naphthalene and its derivatives are known to be fluorescent. 1-Methylnaphthalene exhibits an emission peak around 339 nm when excited at 281 nm. aatbio.com The presence of both the methyl and trifluoromethoxy groups on the naphthalene ring in this compound is expected to modulate the fluorescence quantum yield and the position of the emission maximum. The specific substitution pattern influences the energy of the lowest excited singlet state (S₁) and thus the color of the emitted light.

Solvatochromism refers to the change in the position, shape, and intensity of a molecule's absorption or emission bands when the polarity of the solvent is changed. This phenomenon is particularly pronounced in molecules where there is a significant difference in the dipole moment between the ground and excited states.

Given the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group, this compound is expected to possess a permanent dipole moment. Upon electronic excitation, a redistribution of electron density can occur, leading to a change in the magnitude and/or direction of the dipole moment. In such cases, polar solvents will stabilize the more polar state (either ground or excited) to a greater extent than nonpolar solvents.

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a bathochromic (red) shift in the fluorescence emission spectrum. Conversely, a hypsochromic (blue) shift is observed if the ground state is more polar. Studies on related molecules like 1-methylnaphthalene have shown that solvent can influence charge-transfer states. nih.gov Therefore, a systematic study of the absorption and emission spectra of this compound in a range of solvents with varying polarity would provide valuable insight into the nature of its excited states and the extent of charge transfer upon excitation.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would reveal the planarity of the naphthalene ring system and the orientation of the methyl and trifluoromethoxy substituents relative to the ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic properties of substituted naphthalene (B1677914) derivatives. nih.govdoaj.orgresearchgate.net By applying functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can obtain an optimized molecular geometry that corresponds to the minimum energy conformation of the molecule. nih.govresearchgate.netscienceopen.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For the naphthalene core of a substituted molecule, DFT can elucidate the subtle geometric changes induced by the substituents. researchgate.netmdpi.com The methyl group at the C-1 position and the trifluoromethoxy group at the C-6 position will cause minor distortions in the planarity of the fused aromatic rings and alter the C-C bond lengths within the rings compared to unsubstituted naphthalene. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped, highlighting electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.net

Table 1: Representative DFT Calculation Parameters for Substituted Naphthalenes
ParameterTypical Method/Basis SetInformation Obtained
Geometry OptimizationB3LYP/6-311++G(d,p)Optimized molecular structure, bond lengths, bond angles
Vibrational FrequenciesB3LYP/6-311++G(d,p)IR and Raman spectra predictions, confirmation of energy minima
Electronic PropertiesB3LYP/6-311++G(d,p)HOMO/LUMO energies, molecular electrostatic potential (MEP)
NMR SpectraGIAO-DFTPredicted 1H and 13C NMR chemical shifts

Molecular Orbital Theory, particularly the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govsamipubco.com

Table 2: Predicted Influence of Substituents on Frontier Orbital Energies of the Naphthalene Core
SubstituentTypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
-CH₃ (at C-1)Electron-Donating (Inductive)IncreaseSlight IncreaseDecrease
-OCF₃ (at C-6)Electron-Withdrawing (Inductive and Resonance)DecreaseSignificant DecreaseVariable (likely decrease)

Elucidation of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to trace the path of a chemical reaction, identifying key intermediates and the energy barriers that control the reaction rate.

To understand how 1-Methyl-6-(trifluoromethoxy)naphthalene participates in chemical reactions, computational chemists model the entire reaction pathway. This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction.

For instance, in substitution or oxidation reactions, DFT calculations can be used to locate the transition state structures. scirp.org By analyzing the vibrational frequencies of a calculated structure, a transition state can be confirmed by the presence of a single imaginary frequency. The energy difference between the reactants and the transition state gives the activation barrier, which is crucial for predicting reaction rates. Studies on the combustion of 1-methylnaphthalene (B46632), for example, have used detailed kinetic models to analyze the complex reaction pathways, highlighting the dominant role of hydrogen abstraction reactions. mdpi.com Similar methodologies could be applied to predict the most favorable reaction pathways for this compound.

When a substituted naphthalene undergoes further substitution, such as in an electrophilic aromatic substitution, the existing substituents direct the incoming group to a specific position. This phenomenon is known as regioselectivity. Computational modeling is highly effective at predicting these outcomes.

For this compound, the interplay between the activating, ortho-para directing methyl group and the deactivating, meta-directing (with respect to itself) trifluoromethoxy group makes predicting regioselectivity complex. Theoretical models can resolve this by calculating the relative energies of the potential intermediates (e.g., sigma complexes or Meisenheimer complexes) formed during the reaction. scirp.org The reaction pathway that proceeds through the most stable intermediate will have the lowest activation energy and is therefore the most likely to occur. By comparing the energetics of substitution at all possible positions on the naphthalene ring, a clear prediction of the major product can be made.

Analysis of Substituent Effects

The chemical properties of the naphthalene core are significantly modulated by its substituents. The methyl group is weakly electron-donating through an inductive effect, while the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

Quantification of Inductive and Resonance Effects of Trifluoromethoxy and Methyl Groups

The electronic influence of a substituent on an aromatic ring is a complex interplay of inductive and resonance effects. The inductive effect (σI) is transmitted through the sigma (σ) bonds and is primarily related to the substituent's electronegativity. The resonance effect (σR) involves the delocalization of pi (π) electrons between the substituent and the aromatic system.

In contrast, the methyl (-CH3) group is a well-characterized electron-donating group. It exerts a weak +I (inductive) effect and also a hyperconjugative resonance effect, both of which increase electron density in the naphthalene ring.

To quantify these effects, various parameters derived from computational models and empirical data are used. One common approach is the use of Hammett-type constants, which, although empirically derived for benzene (B151609) systems, provide a good approximation for the electronic behavior of substituents on larger aromatic systems like naphthalene. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), allow for the calculation of properties like Substituent Effect Stabilization Energy (SESE), which provides a direct measure of the energetic consequence of substitution. nih.govmdpi.comresearchgate.net

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Effect (σp)
-OCH3 +0.27-0.61-0.34
-OCF3 +0.41-0.19+0.22
-CH3 -0.04-0.13-0.17

Note: Data is for substituted benzenes and serves as an approximation for the naphthalene system. Positive values indicate electron-withdrawing effects, while negative values indicate electron-donating effects.

Long-Range Electronic Perturbations within the Naphthalene Core

The substitution pattern of this compound places the two functional groups on different rings of the naphthalene core. This arrangement leads to long-range electronic perturbations, where the electronic influence of one substituent is transmitted across the bicyclic system to the other. The naphthalene moiety is a more complex system for transmitting substituent effects than a simple benzene ring, offering multiple pathways for electronic communication. nih.govmdpi.com

In the case of this compound, the electron-donating methyl group at the 1-position increases the electron density of the naphthalene system, while the electron-withdrawing trifluoromethoxy group at the 6-position decreases it. Computational studies on disubstituted naphthalenes have shown that the efficiency and nature of the electronic communication between substituents are highly dependent on their relative positions. rsc.orgresearchgate.net

The interaction between the 1- and 6-positions can be considered a "para-like" interaction, though the transmission of the effect is more complex than in a 1,4-disubstituted benzene. The electronic effects are propagated through both the sigma and pi systems of the entire naphthalene framework. DFT calculations can map the changes in electron density and molecular electrostatic potential across the molecule, visualizing the push-pull nature of this substitution pattern.

The long-range interaction can be quantified by comparing the properties of the disubstituted molecule to those of the monosubstituted parent compounds (1-methylnaphthalene and 6-(trifluoromethoxy)naphthalene). The deviation from additivity in properties such as bond lengths, atomic charges, and NMR chemical shifts can reveal the extent of electronic coupling between the two distant substituents.

Property1-Methylnaphthalene6-(trifluoromethoxy)naphthalene (estimated)This compound (expected)
Calculated Dipole Moment (Debye) ~0.5 D~2.5 DIncreased due to vector addition of moments
HOMO-LUMO Gap (eV) ~5.5 eV~5.4 eVNarrower gap due to push-pull effect
Electron Density at C4 IncreasedDecreasedModerately increased/decreased depending on balance
Electron Density at C8 IncreasedDecreasedModerately increased/decreased depending on balance

Note: The values for 6-(trifluoromethoxy)naphthalene and this compound are estimations based on the known effects of the substituents and data from similar compounds. Precise values would require specific computational modeling of these molecules.

The interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group creates a significant dipole moment and modulates the frontier molecular orbitals (HOMO and LUMO) of the naphthalene system. This electronic push-pull across the naphthalene core is a key feature of this compound, influencing its chemical reactivity and potential applications in materials science.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In 1-methyl-6-(trifluoromethoxy)naphthalene, the regioselectivity and rate of these reactions are governed by the interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethoxy group.

Regioselectivity Governing Principles in Trifluoromethoxynaphthalenes

The directing effect of substituents on the naphthalene (B1677914) ring dictates the position of electrophilic attack. The naphthalene core has two distinct positions, α (1, 4, 5, 8) and β (2, 3, 6, 7), with the α-positions being generally more reactive due to better stabilization of the carbocation intermediate (arenium ion).

In this compound, two competing influences are at play:

1-Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho, para-director. It donates electron density through an inductive effect and hyperconjugation, stabilizing the arenium ion intermediate. Relative to its position at C1, it activates the C2 (ortho), C4 (para), C5 (para-like), and C7 (ortho-like) positions.

6-Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms, which overrides the weak resonance donation from the oxygen lone pairs. Such deactivating groups are typically meta-directors. Relative to its position at C6, it directs incoming electrophiles to the C5 and C7 positions.

The combined effects on the available positions of the naphthalene ring are summarized in the table below.

PositionInfluence of 1-CH₃ GroupInfluence of 6-OCF₃ GroupPredicted Reactivity
2Activated (ortho)Weakly DeactivatedModerately Favorable
3NeutralDeactivatedUnfavorable
4Activated (para)DeactivatedFavorable
5Activated (para-like)Directed (meta)Highly Favorable
7Activated (ortho-like)Directed (meta)Highly Favorable
8Steric Hindrance (peri)Deactivated (ortho)Unfavorable

Based on this analysis, electrophilic substitution is most likely to occur at positions C5 and C7 , as these positions are both activated by the methyl group and are the meta positions relative to the deactivating trifluoromethoxy group. Position C4 is also a potential site of reaction, though it lacks the reinforcing directive effect from the -OCF₃ group.

Influence of Substituents on Reaction Rates and Activation/Deactivation

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring.

Activation: The methyl group at C1 is an activating group, meaning it increases the rate of EAS compared to unsubstituted naphthalene. It makes the ring it is attached to (the C1-C4 ring) more nucleophilic.

Deactivation: The trifluoromethoxy group at C6 is a powerful deactivating group. Its strong inductive effect significantly reduces the electron density of the entire naphthalene system, but particularly the ring to which it is attached (the C5-C8 ring).

CompoundSubstituent EffectsRelative Predicted Rate of EAS
1-Methylnaphthalene (B46632)Activating (-CH₃)Fast
This compoundActivating (-CH₃) + Deactivating (-OCF₃)Slow
2-(Trifluoromethoxy)naphthaleneDeactivating (-OCF₃)Very Slow
Naphthalene(Reference)Moderate

Nucleophilic Reactions

Deprotonation and Metalation Studies on Substituted Naphthalenes

Directed ortho-metalation, typically using organolithium reagents, is a powerful method for the functionalization of aromatic rings. The regioselectivity is guided by the most acidic proton, which is often adjacent to an electron-withdrawing or coordinating substituent.

Studies on 2-(trifluoromethoxy)naphthalene have shown that deprotonation with sec-butyllithium (B1581126) occurs exclusively at the C3 position. nih.govnih.gov The trifluoromethoxy group directs the metalation to its ortho position. Applying this principle to this compound, the -OCF₃ group at C6 would direct metalation to C5 and C7.

Position C5: This position is subject to peri-strain from the C4a-C1 bond and the methyl group, potentially hindering the approach of the bulky organolithium base.

Position C7: This position is sterically accessible and is ortho to the directing -OCF₃ group.

Therefore, deprotonation is most likely to occur at the C7 position, yielding a 7-lithio intermediate that can be trapped with various electrophiles for further functionalization.

Nucleophilic Attack at the Trifluoromethoxy Position

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it. While the trifluoromethoxy group is strongly electron-withdrawing, it is not a facile leaving group. The carbon-oxygen bond in an aryl ether is strong, and the OCF₃⁻ anion is not exceptionally stable.

Unlike aryl halides (e.g., fluoro- or chloroarenes) activated by nitro groups, aryl trifluoromethoxy ethers are generally inert to nucleophilic displacement of the -OCF₃ group under standard SNAr conditions. This transformation pathway is considered chemically unfavorable for this compound.

Oxidation and Reduction Reactions of the Naphthalene System

Oxidation

The oxidation of this compound can proceed via two main pathways, depending on the reagents and conditions.

Side-Chain Oxidation: The methyl group is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This reaction would convert the methyl group into a carboxylic acid, yielding 1-Carboxy-6-(trifluoromethoxy)naphthalene .

Ring Oxidation: The aromatic rings can be oxidized, typically leading to ring cleavage. The ring containing the activating methyl group (C1-C4) is more electron-rich and thus more susceptible to oxidative attack than the electron-deficient ring bearing the trifluoromethoxy group. nih.govrsc.org Reagents like ozone (O₃) would preferentially attack the more activated ring.

Oxidizing AgentReaction SiteExpected Major Product
KMnO₄, heatMethyl Group1-Carboxy-6-(trifluoromethoxy)naphthalene
O₃, then workupAromatic Ring (C1-C4 ring)Ring-opened products

Reduction

The Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol) is a common method for reducing aromatic rings to 1,4-dienes. acs.orgnih.govcas.cn The regioselectivity is dictated by the electronic properties of the substituents.

Electron-donating groups (like -CH₃) generally direct the reduction to occur on the unsubstituted ring.

Electron-withdrawing groups (like -OCF₃) direct the reduction to occur on the same ring they are attached to, as they can stabilize the radical anion intermediate. cas.cn

In this compound, these two effects are in opposition. However, the powerful electron-withdrawing nature of the trifluoromethoxy group is expected to be the dominant directing factor. Therefore, reduction will likely occur on the ring bearing the -OCF₃ group. The expected product is 1-Methyl-6-(trifluoromethoxy)-1,4-dihydronaphthalene .

Reactions Involving the Methyl Group (e.g., Halogenation, Oxidation to Carbonyls)

The methyl group attached to the naphthalene core at the C1 position is a key site for synthetic modification. It can readily participate in free-radical halogenation and can be oxidized to various carbonyl-containing functional groups.

Halogenation

The methyl group of methylnaphthalenes can be halogenated under free-radical conditions, typically using molecular bromine (Br₂) or N-bromosuccinimide (NBS) with initiation by UV light or a radical initiator. These reactions proceed via a free-radical chain mechanism and result in the substitution of one or more hydrogen atoms of the methyl group with halogen atoms. This process can yield bromomethyl, dibromomethyl, and tribromomethyl derivatives. acs.org Photobromination with molecular bromine has been shown to favor side-chain substitution over aromatic ring bromination, with less than 5% of the bromine substituting on the naphthalene ring itself. acs.org

The presence of other substituents on the naphthalene ring can influence the rate of these reactions. For instance, studies on dimethylnaphthalenes have shown that the presence of a second methyl group, or its brominated derivatives, can slow the rate of bromination at another position. acs.org While specific studies on this compound are not detailed in the provided literature, the general principles of methylnaphthalene halogenation are expected to apply.

Table 1: Photobromination of Methylnaphthalenes

SubstrateReagents and ConditionsProductsKey FindingsReference
MethylnaphthalenesMolecular bromine (Br₂), UV lightSide-chain substituted bromomethyl, dibromomethyl, and tribromomethyl derivativesYields almost exclusively side-chain substituted products with less than 5% ring substitution. acs.org
DimethylnaphthalenesMolecular bromine (Br₂), UV lightVarious mono- and di-brominated side-chain productsThe rate of bromination is affected by existing substituents on the ring. For example, a β-methyl group is monobrominated 2.8 times faster than an α-methyl group. acs.org

Oxidation to Carbonyls

The methyl group of methylnaphthalenes can be oxidized to form aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. This transformation is a valuable route for introducing oxygen-containing functional groups. Various oxidizing agents, including chromium trioxide and certain microorganisms, have been employed for this purpose. nih.govstackexchange.com For example, the oxidation of 2-methylnaphthalene (B46627) with chromium trioxide yields 2-methyl-1,4-naphthoquinone (menadione), indicating that under certain conditions, ring oxidation can be favored over side-chain oxidation. stackexchange.com

However, selective oxidation of the methyl group is also well-documented. Biological oxidation of 2-methylnaphthalene by certain bacterial strains can produce 2-naphthoic acid. nih.gov Similarly, the oxidation of 1-methylnaphthalene in the presence of environmentally persistent free radicals (EPFRs) has been shown to yield products such as 1-naphthaldehyde (B104281) and 1,4-naphthoquinone. nih.gov The metabolism of 2-methylnaphthalene in animals also shows that a significant portion is oxidized at the methyl group to produce 2-hydroxymethylnaphthalene and subsequently 2-naphthoic acid. cdc.gov

Table 2: Oxidation of Methylnaphthalenes

SubstrateOxidant/ConditionsMajor Product(s)Reference
1-MethylnaphthaleneEnvironmentally Persistent Free Radicals (EPFRs), O₂1-Naphthaldehyde, 1,4-Naphthoquinone, n-(Hydroxymethyl)naphthalene nih.gov
2-MethylnaphthaleneChromium Trioxide2-Methyl-1,4-naphthoquinone (Menadione) stackexchange.com
2-MethylnaphthaleneRhodococcus sp. M192 (microorganism)2-Methyl-1-naphthol nih.gov
2-MethylnaphthaleneMetabolism in guinea pigs2-Naphthoic acid and its conjugates nih.gov
2-MethylnaphthaleneMetabolism in rats and mice2-Hydroxymethylnaphthalene cdc.gov

Functional Group Interconversions and Derivatization

Beyond reactions at the methyl group, this compound can undergo various transformations involving the aromatic system and the trifluoromethoxy substituent, allowing for extensive derivatization.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the conversion of one functional group into another. ub.eduvanderbilt.edu For this compound, derivatization can be achieved through reactions on the naphthalene core or by transforming the products of methyl group modification.

The trifluoromethoxy group (–OCF₃) is known for its high stability and is generally not susceptible to interconversion under common reaction conditions. mdpi.comnih.gov It is a strongly electron-withdrawing group and influences the reactivity of the naphthalene ring towards electrophilic substitution. nih.gov The trifluoromethoxy group generally acts as a meta-director in electrophilic aromatic substitution reactions on benzene (B151609) rings. nih.gov

In contrast, the methyl group is an activating, ortho-, para-director. jinjingchemical.com Therefore, in electrophilic aromatic substitution reactions on this compound, the position of attack by an incoming electrophile will be determined by the combined directing effects of both substituents. The activating effect of the methyl group will likely direct substitution to positions 2 and 4, while the deactivating trifluoromethoxy group would direct to positions 5 and 7. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Derivatization can also be achieved by leveraging the products of the reactions described in section 5.4.

From Halogenated Intermediates: The bromomethyl derivatives formed from radical halogenation are versatile intermediates for nucleophilic substitution reactions. They can be converted to alcohols, ethers, amines, nitriles, and other functional groups.

From Carbonyl Intermediates: A 1-naphthaldehyde derivative could undergo further oxidation to a carboxylic acid, or participate in reactions such as Wittig olefination or reductive amination. A 1-naphthoic acid derivative is a valuable precursor for the synthesis of esters, amides, and acid chlorides, opening up a wide range of further chemical transformations.

Compound Index

Advanced Applications in Materials Science and Molecular Probes

Design and Development of Optoelectronic Materials

While direct experimental studies on the application of 1-Methyl-6-(trifluoromethoxy)naphthalene in optoelectronic materials are not extensively documented in current literature, its structural components—the naphthalene (B1677914) core and the trifluoromethoxy substituent—suggest significant potential. The properties of these individual moieties are well-established in the design of materials for electrochromic applications, Organic Light-Emitting Diodes (OLEDs), and Organic Solar Cells (OSCs).

Incorporation into Conjugated Polymer Systems for Electrochromic Applications

Electrochromic materials can change their color in response to an applied electrical potential, a property valuable for smart windows, displays, and adaptive camouflage. nih.gov Conjugated polymers are often used for these applications, and the naphthalene core is a recognized building block for such systems. bohrium.com Naphthalene diimide derivatives, for example, are known for their high electron affinity and stability, making them suitable for electrochromic devices. rsc.org The incorporation of a naphthalene unit into a polymer backbone contributes to the material's electrochemical stability and redox performance. rsc.org

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. wechemglobal.com This property is critical for tuning the electronic characteristics of a conjugated polymer. Introducing such groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. wechemglobal.com This modification influences the polymer's redox potentials and, consequently, its color in different oxidation states. Furthermore, fluorinated groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can enhance the chemical and thermal stability of polymer films and reduce their water absorption, which are crucial for the durability and long-term performance of electrochromic devices. mdpi.comresearchgate.net Therefore, integrating this compound as a monomer into a conjugated polymer system is a plausible strategy for developing novel electrochromic materials with tailored electronic properties and enhanced stability.

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Naphthalene-based materials are particularly significant in the field of OLEDs, where they are widely used to construct conjugated materials for blue-light emitters. mdpi.com The development of stable and efficient deep-blue emitters remains a challenge in OLED technology, and the rigid structure of the naphthalene core helps in achieving high color purity and thermal stability. rsc.orgnih.gov

The introduction of fluorinated groups is a key strategy in designing modern OLED materials. The strong electron-withdrawing nature of the trifluoromethoxy group can significantly impact the electronic properties of an organic semiconductor. wechemglobal.com By lowering the HOMO and LUMO energy levels, it can facilitate better electron injection and transport, leading to improved device efficiency and stability. wechemglobal.com The presence of such groups can also disrupt intermolecular packing (crystallization), which helps to reduce efficiency roll-off at high brightness. wechemglobal.com Given these properties, this compound could serve as a valuable building block for designing new host materials or emitters. Its electronic characteristics could be fine-tuned to optimize charge balance and emission color, potentially leading to highly efficient and stable deep-blue OLEDs. nih.gov While less explored, its tunable electronic nature could also be relevant for designing donor or acceptor materials in organic solar cells.

Naphthalene Derivatives as Fluorescent Molecular Probes

Naphthalene and its derivatives are extensively used as fluorescent molecular probes due to their unique photophysical and chemical properties. Their rigid, planar structure and large π-electron conjugated system often lead to high quantum yields and excellent photostability. These characteristics make them ideal candidates for constructing sensitive and selective sensors for various analytes.

Principles of Probe Design and Sensing Mechanisms

The design of naphthalene-based fluorescent probes typically involves attaching a specific recognition site (receptor) to the naphthalene fluorophore. The interaction of this receptor with a target analyte induces a change in the fluorescence properties of the naphthalene core. Several key sensing mechanisms are employed:

Photoinduced Electron Transfer (PET): In a PET sensor, an electron-rich receptor can quench the fluorescence of the excited naphthalene fluorophore by transferring an electron to it. Upon binding with a target analyte (e.g., a metal cation), the electron-donating ability of the receptor is suppressed, the PET process is inhibited, and fluorescence is restored or "turned on."

Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating group and an electron-accepting group attached to the naphthalene ring. Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. The emission wavelength of ICT probes is highly sensitive to the polarity of the local environment and interactions with analytes, often resulting in a spectral shift that allows for ratiometric sensing.

Excimer-Monomer Emission: Some naphthalene probes are designed to form excimers (excited-state dimers) at certain concentrations or conformations. The binding of an analyte can disrupt this process, leading to a change in the ratio of monomer to excimer emission, which provides a ratiometric signal.

The hydrophobic nature of the naphthalene core also contributes to its excellent sensing and selectivity properties, particularly for detecting ions and biomolecules in aqueous environments.

Spectroscopic Response to Analyte Interaction (e.g., Metal Ions, Anions)

Naphthalene-based probes have been successfully developed for the selective detection of a wide range of analytes, including metal ions and anions. The interaction with the analyte triggers a distinct and measurable change in the probe's absorption or fluorescence spectrum.

For instance, specific naphthalene derivatives have been designed to act as chemosensors for copper ions (Cu²⁺), where the coordination of the ion leads to a significant quenching of the probe's fluorescence. Similarly, probes for aluminum ions (Al³⁺) have been synthesized that show a "turn-on" fluorescence response, with the fluorescence intensity increasing linearly with the Al³⁺ concentration.

Anion sensing is another important application. Naphthalene-based systems have demonstrated high selectivity for fluoride (B91410) (F⁻) ions, producing a visible color change from yellow to pink upon binding. This interaction can be reversible; for example, the addition of bisulfate (HSO₄⁻) ions can restore the original color and spectroscopic state of the probe. These specific responses allow for the qualitative and quantitative detection of target ions even in the presence of other competing species.

Naphthalene Derivative ProbeTarget AnalyteSensing MechanismSpectroscopic Response
Naphthalimide-Schiff BaseCu²⁺Coordination-induced quenchingFluorescence "turn-off"
Naphthalene-Hydrazone Derivative (F6)Al³⁺Chelation-Enhanced Fluorescence (CHEF)Fluorescence "turn-on" at 434 nm
Imino-naphthalenol (NIMO)F⁻Deprotonation / Hydrogen bondingColor change (yellow to pink), UV-Vis shift
NIMO-F⁻ ComplexHSO₄⁻ProtonationReversible color change (pink to yellow)
Naphthalene-Triazole SystemF⁻, OAc⁻, H₂PO₄⁻Hydrogen bonding / DeprotonationFluorescence quenching and appearance of new emission bands

Advanced Imaging and Detection Methodologies

The high sensitivity and specificity of naphthalene-based fluorescent probes have enabled their use in advanced detection and imaging techniques. Their ability to function within biological systems has made them powerful tools for cell imaging. Probes have been designed to specifically target and accumulate in certain organelles, such as mitochondria, allowing for the real-time visualization of physiological processes like pH fluctuations within living cells.

Beyond cellular imaging, these probes are being integrated into more accessible and portable detection methods. A notable innovation is the development of paper-strip-based test kits. By impregnating a paper strip with a naphthalene-based probe, a simple and low-cost sensor can be created for the on-site detection of analytes like fluoride ions or hydrazine (B178648) in environmental samples. The color change upon exposure to the target analyte can be observed by the naked eye or quantified using a smartphone camera, offering a practical solution for real-world monitoring applications.

Supramolecular Chemistry and Self-Assembly of Naphthalene-Based Architectures

The field of supramolecular chemistry investigates the assembly of molecules into larger, well-defined structures through non-covalent interactions. For aromatic molecules like this compound, the primary driving forces for self-assembly are π-π stacking interactions between the electron-rich naphthalene cores, supplemented by van der Waals forces and potentially dipole-dipole interactions influenced by the trifluoromethoxy group. While specific studies on the self-assembly of this compound are not extensively documented, the behavior of related naphthalene-based architectures provides significant insight into its potential to form ordered supramolecular structures.

Research on other functionalized naphthalene derivatives demonstrates the diverse range of superstructures that can be achieved. Naphthalenediimides (NDIs), for example, are well-known for their ability to self-assemble into a variety of nanostructures. researchgate.net Depending on the solvent and the nature of substituents, NDI derivatives can form nanorods, vesicles, belts, and twisted ribbons. researchgate.net This assembly is primarily governed by a combination of π-π stacking of the NDI cores and solvophobic effects related to appended alkyl chains. researchgate.net Chiral NDI-based triangular macrocycles have been synthesized that self-assemble into helical structures and can form intermolecular charge-transfer complexes with electron-rich molecules like anthracene. nih.gov

Furthermore, π-conjugated molecules incorporating naphthalene units can exhibit aggregation-induced tunable luminescence. rsc.org By varying solvent polarity, these molecules can self-assemble into different superstructures with distinct morphologies, leading to a range of emission colors, including white light. rsc.org The ability to control morphology and photophysical properties through self-assembly is crucial for the development of advanced optical materials and artificial light-harvesting systems. rsc.org

Table 1: Examples of Self-Assembled Architectures from Naphthalene Derivatives

Naphthalene DerivativeObserved Supramolecular StructuresPrimary Driving ForcesReference
Tetra-alkylamino core-substituted Naphthalene Diimides (cNDIs)Nanorods, vesicles, belts, twisted ribbons, donut-like morphologiesπ-π stacking, packing of hydrophobic alkyl chains (solvophobic control) researchgate.net
Chiral Naphthalenediimide (NDI) Triangular MacrocycleHelical structures, co-assembly into charge-transfer complexes with anthraceneπ-π stacking, C-H···π interactions, chirality control nih.gov
Naphthalenediimide-Tryptophan-Glutamate ConjugatesMicroflowers and microfibersSolvophobic control in different solvent mixtures researchgate.net
Naphthalene–phenanthro[9,10-d]imidazole ConjugateVarious superstructures with tunable fluorescenceSolvent polarity-induced aggregation rsc.org
1-Methylnaphthalene (B46632) with BiphenylVan der Waals complexes and exciplexesVan der Waals forces, π-π interactions (with steric influence from methyl group) westmont.edu

Role as Key Synthetic Intermediates in Specialized Chemical Syntheses

Substituted naphthalenes, such as this compound, are valuable building blocks in organic synthesis. Their rigid aromatic core serves as a robust scaffold for the construction of more complex molecules for applications in medicinal chemistry, materials science, and agrochemistry. rsc.org The specific pattern of substitution on the naphthalene ring allows for regioselective introduction of new functional groups, making them key synthetic intermediates.

The reactivity of this compound is dictated by the electronic and steric properties of its substituents. The naphthalene ring itself can undergo various transformations, most notably electrophilic aromatic substitution. The positions of the methyl and trifluoromethoxy groups direct the regioselectivity of these reactions. The methyl group can also be functionalized through radical reactions, for example, to introduce a hydroxymethyl or halomethyl group, further expanding its synthetic utility. nih.gov

The utility of naphthalene derivatives as intermediates is well-established. For instance, 1-trifluoromethyl-2-naphthalenol, a related compound, is a precursor in the synthesis of molecules with potential therapeutic applications. cdnsciencepub.com Its synthesis involves the construction of the naphthalene ring from benzenoid precursors, highlighting the importance of de novo synthesis methods for accessing specifically functionalized naphthalenes. cdnsciencepub.com Modern synthetic methods, such as the [4+2] cycloaddition of 2-pyrones with aryne intermediates, provide efficient routes to a wide array of multisubstituted naphthalenes that would be otherwise difficult to prepare. rsc.orgrsc.org These methods demonstrate the capacity to synthesize naphthalenes bearing diverse functional groups, which can then be carried forward in multi-step syntheses. rsc.org

In the realm of medicinal chemistry, naphthalene-based diarylamides have been developed as pan-Raf kinase inhibitors with potential anti-melanoma activity. nih.gov The synthesis of these complex molecules relies on the strategic use of functionalized naphthalene building blocks. Similarly, β-ketosulfoxonium ylides have been identified as versatile synthetic intermediates used in reactions to form various heterocyclic compounds. acs.org The ability to functionalize the naphthalene core and its substituents makes compounds like this compound attractive starting points for creating libraries of novel compounds for biological screening and materials development.

Table 2: Synthetic Utility of Naphthalene Intermediates

Naphthalene Intermediate TypeSynthetic Transformation / ApplicationSignificanceReference
1-Trifluoromethyl-2-naphthalenolIntermediate for compounds of potential therapeutic utilityDemonstrates the use of fluorinated naphthalenes in medicinal chemistry. cdnsciencepub.com
Multisubstituted 2-PyronesReact with arynes to form highly functionalized naphthalenesProvides a versatile and efficient route to complex naphthalene scaffolds for materials and pharmaceutical science. rsc.orgrsc.org
6-amino-7-chloronaphthalen-2-olStarting material for the synthesis of novel naphthalene-based derivatives with antimicrobial potentialHighlights the use of amino- and halo-substituted naphthalenes as versatile precursors. jmchemsci.com
Functionalized Naphthalene Carboxylic AcidsUsed in the synthesis of naphthalene-based diarylamides as pan-Raf kinase inhibitorsIllustrates the role of naphthalene scaffolds in the rational design of targeted cancer therapies. nih.gov
Tetrabromo-bis-triflate NaphthalenePrecursor to a 1,3,6-naphthotriyne equivalent for synthesizing dibenz[a,c]anthraceneShows the application of highly activated naphthalenes in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances

No specific methods for the synthesis of 1-Methyl-6-(trifluoromethoxy)naphthalene have been documented in the reviewed scientific literature. General synthetic routes for other substituted naphthalenes often involve multi-step processes, but a direct and validated pathway for this specific isomer is not available. rsc.org Similarly, there is no public data on its structural characterization, which would typically include techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity. rsc.orgnih.govscienceopen.com

Insights from Reactivity and Computational Studies

Detailed reactivity profiles and computational studies for this compound are absent from the current body of scientific knowledge. Such studies would be crucial for understanding its electronic properties, stability, and potential for undergoing various chemical transformations. mdpi.comresearchgate.net Without this information, any discussion of its reactivity would be purely speculative.

Emerging Trends in Advanced Applications

Due to the lack of fundamental research on its properties, there are no reported applications for this compound. The applications of other fluorinated and methylated naphthalenes in areas like materials science and pharmaceuticals cannot be directly attributed to this specific compound. rsc.orgnih.gov

Remaining Challenges and Future Research Opportunities for this compound

The primary challenge concerning this compound is the foundational lack of any research. Future research opportunities are therefore extensive and would need to begin with the most basic steps:

Development of a reliable synthetic route: Establishing an efficient and scalable method for its preparation is the first critical step.

Comprehensive structural characterization: Thorough analysis using modern spectroscopic and crystallographic techniques is necessary to confirm its identity and structure.

Investigation of its fundamental properties: Systematic studies of its physical and chemical properties would lay the groundwork for understanding its behavior.

Computational modeling: Theoretical studies could provide initial insights into its electronic structure and reactivity, guiding experimental work.

Exploration of potential applications: Once its fundamental properties are understood, research could then explore its utility in various fields.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Methyl-6-(trifluoromethoxy)naphthalene in laboratory settings?

Synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions to introduce the trifluoromethoxy group onto the naphthalene backbone. Key steps include:

  • Trifluoromethoxylation : Use of reagents like trifluoromethyl iodide (CF₃I) or silver trifluoromethoxide (AgOCF₃) under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
  • Regioselective methylation : Methyl groups are introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling, ensuring selectivity at the 1-position .
  • Purification : Column chromatography or recrystallization to isolate the product, validated via NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., deshielding effects of the trifluoromethoxy group) .
    • FT-IR : Identify C-F stretching vibrations (~1,100–1,250 cm⁻¹) and methoxy group absorption .
  • Computational methods :
    • Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity and interaction with biological targets .
    • Hirshfeld surface analysis : Visualize intermolecular interactions in crystallographic studies .

Q. What toxicological screening protocols are applicable to assess the safety of this compound?

  • In vitro assays :
    • Cytotoxicity testing : Use human cell lines (e.g., HepG2, A549) with MTT assays to evaluate IC₅₀ values .
    • Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
  • In vivo studies :
    • Rodent models : Administer via inhalation or oral routes, monitoring systemic effects (e.g., hepatic/renal toxicity) as per ATSDR guidelines (Table B-1) .

Advanced Research Questions

Q. What experimental designs are critical for assessing the in vivo toxicokinetics of fluorinated naphthalene derivatives?

  • Dose-response studies : Use tiered exposure levels (acute, subchronic) in Sprague-Dawley rats, with tissue sampling at intervals to measure bioaccumulation .
  • Biomonitoring : Quantify metabolites (e.g., hydroxylated derivatives) in plasma/urine via LC-MS/MS, referencing ATSDR’s biomarker protocols .
  • Risk of bias mitigation : Implement blinding, randomization, and peer-reviewed validation of exposure characterization (Table C-7) .

Q. How can contradictory data on the metabolic pathways of trifluoromethoxy-substituted naphthalenes be resolved?

  • Comparative metabolomics : Use isotopic labeling (e.g., ¹⁸O) to track metabolic intermediates across species (human vs. murine models) .
  • Enzyme inhibition assays : Identify key cytochrome P450 isoforms (e.g., CYP2E1) responsible for oxidative metabolism using selective inhibitors .
  • Meta-analysis : Apply ATSDR’s confidence-rating framework (Table C-6) to weight studies based on exposure characterization and outcome validity .

Q. What mechanistic insights guide the design of this compound as a bioactive scaffold?

  • Structure-activity relationship (SAR) : Correlate trifluoromethoxy positioning with binding affinity to targets like G-protein-coupled receptors (GPCRs) .
  • Molecular docking : Simulate interactions with hydrophobic enzyme pockets (e.g., dihydroorotate dehydrogenase) to optimize substituent geometry .
  • Electron-withdrawing effects : The trifluoromethoxy group enhances electrophilicity, facilitating nucleophilic attack in prodrug activation .

Q. What advanced analytical techniques are used to study environmental fate and degradation products?

  • High-resolution mass spectrometry (HRMS) : Identify transformation products in soil/water matrices, focusing on defluorination and ring-opening byproducts .
  • Stable isotope probing : Track ¹³C-labeled compound degradation in microbial consortia to map biodegradation pathways .
  • QSPR modeling : Predict environmental persistence using octanol-water partition coefficients (log P) and Hammett constants .

Methodological Considerations

  • Literature review rigor : Follow ATSDR’s inclusion criteria (Table B-1) to prioritize peer-reviewed studies on health outcomes, excluding grey literature without expert validation .
  • Data integration : Use systematic review frameworks (Section C.1–C.8) to harmonize epidemiological, in vitro, and in vivo evidence .
  • Blinding protocols : Ensure personnel are blinded to exposure groups during outcome assessment to reduce detection bias (Table C-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.